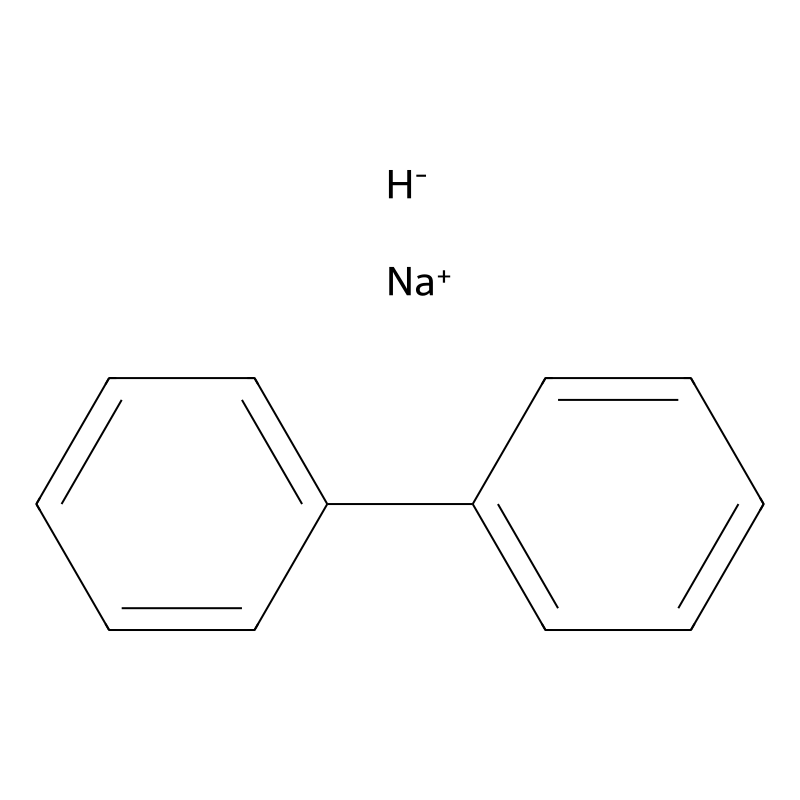

(1,1'-Biphenyl)sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium biphenylide, also known as sodium biphenyl, is a highly reactive, homogeneous radical anion salt formed by the single-electron transfer from sodium metal to biphenyl in aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) [1]. As a powerful single-electron reducing agent, it exhibits a highly negative reduction potential, making it a critical reagent for challenging reductive cleavages, including the dehalogenation of unactivated covalent carbon-fluorine (C-F) bonds [2]. In procurement and material selection, sodium biphenylide is prioritized over heterogeneous alkali metals because it offers instantaneous, diffusion-free reaction kinetics and precise stoichiometric control. Its primary industrial and analytical applications include the chemical presodiation of battery anodes, the quantification of total organic fluorine (TOF) in per- and polyfluoroalkyl substances (PFAS), and its use as a difunctional initiator in living anionic polymerization [3].

References

- [1] Chemically Presodiated Hard Carbon Anodes with Enhanced Initial Coulombic Efficiencies for High-Energy Sodium Ion Batteries, ACS Appl. Mater. Interfaces 2020, 12, 17, 19539–19546.

- [2] Toward Accurate Estimation of Extractable Organic Fluorine by Analysis of Fluoride Contamination in Extracts Using Gas Chromatography, Anal. Chem. 2023, 95, 20, 7880–7888.

- [3] Anionic Polymerization: Principles and Practice, Academic Press, 1983.

Substituting sodium biphenylide with other alkali metal reagents frequently results in incomplete reactions, reduced yields, or process safety hazards [1]. While sodium naphthalenide is a closely related radical anion, it possesses a less negative reduction potential (~0.20 V vs Na+/Na compared to ~0.12 V for sodium biphenylide), rendering it insufficiently reducing to achieve 100% initial coulombic efficiency during the presodiation of hard carbon anodes [2]. Furthermore, attempting to replace sodium biphenylide with heterogeneous sodium metal dispersions introduces severe mass-transfer limitations, inconsistent batch-to-batch reproducibility, and the safety risks associated with quenching unreacted metallic sodium [3]. In polymer chemistry, substituting this difunctional initiator with monofunctional alternatives like n-butyllithium fundamentally alters the polymer architecture, forcing manufacturers to adopt multi-step sequential additions or use coupling agents to achieve the same triblock copolymer structures [4].

References

- [1] Reductive cyclization of oxo esters, J. Org. Chem. 1967, 32, 6, 1778–1782.

- [2] Chemically Presodiated Hard Carbon Anodes with Enhanced Initial Coulombic Efficiencies for High-Energy Sodium Ion Batteries, ACS Appl. Mater. Interfaces 2020, 12, 17, 19539–19546.

- [3] Taming Highly Unstable Radical Anions and 1,4-Organodilithiums by Flow Microreactors, JACS Au 2022, 2, 11, 2554–2560.

- [4] Anionic Polymerization: Principles and Practice, Academic Press, 1983.

Electrochemical Presodiation Efficiency: Overcoming Irreversible Capacity Loss

In the chemical presodiation of hard carbon (HC) anodes, the reduction potential of the reagent dictates the extent to which irreversible sodium loss can be compensated[1]. Sodium biphenylide exhibits a highly negative reduction potential of 0.12 V (vs Na+/Na), which is sufficient to fully presodiate the anode. In contrast, sodium naphthalenide has a higher potential (~0.20 V vs Na+/Na), which limits its presodiation capacity[2]. Quantitative electrochemical testing demonstrates that HC anodes treated with sodium biphenylide achieve an Initial Coulombic Efficiency (ICE) of 100%, whereas those treated with sodium naphthalenide plateau at 87% ICE[1].

| Evidence Dimension | Initial Coulombic Efficiency (ICE) and Reduction Potential |

| Target Compound Data | Sodium biphenylide (Na-Bp): 0.12 V reduction potential yielding 100% ICE |

| Comparator Or Baseline | Sodium naphthalenide (Na-Naph): ~0.20 V reduction potential yielding 87% ICE |

| Quantified Difference | 13% absolute increase in ICE due to an ~80 mV lower reduction potential, enabling complete compensation of irreversible sodium loss. |

| Conditions | Chemical presodiation of hard carbon anodes in THF/DME for 1 minute. |

For battery manufacturers, achieving 100% ICE directly translates to higher full-cell energy density and eliminates the need for excess sacrificial sodium in the cathode.

Covalent C-F Bond Cleavage for Total Organic Fluorine (TOF) Analysis

The robust carbon-fluorine (C-F) bond in perfluorinated compounds requires extreme conditions for cleavage. Traditional defluorination for Total Organic Fluorine (TOF) analysis relies on combustion ion chromatography at temperatures exceeding 900 °C[1]. Sodium biphenylide provides a chemical alternative, acting as a potent single-electron donor that quantitatively cleaves C-F bonds at room temperature. Analytical recovery studies show that sodium biphenylide achieves >95% recovery of covalently bound fluorine from PFAS and PTFE matrices, whereas weaker reductants or alternative solvent systems (like acetonitrile with persulfate) yield less than 55% recovery [2].

| Evidence Dimension | Fluorine Recovery Yield & Reaction Temperature |

| Target Compound Data | Sodium biphenylide: >95% recovery of covalently bound fluorine at ambient temperature |

| Comparator Or Baseline | Thermal combustion: Requires 900–1000 °C; Persulfate oxidation: <55% yield |

| Quantified Difference | Achieves near-quantitative (>95%) C-F bond cleavage at room temperature, bypassing the need for extreme thermal (>900 °C) degradation. |

| Conditions | Off-line defluorination of perfluorinated compounds prior to fluoride determination. |

Procuring sodium biphenylide allows analytical laboratories to perform rapid, room-temperature PFAS and total organic fluorine quantification without investing in high-temperature combustion equipment.

Difunctional Initiation for ABA Triblock Copolymer Synthesis

In living anionic polymerization, the choice of initiator dictates the macromolecular architecture and the required synthetic steps [1]. Monofunctional initiators, such as n-butyllithium, propagate chains from a single end, requiring three sequential monomer additions (A, then B, then A) or a post-polymerization coupling step to form an ABA triblock copolymer. Sodium biphenylide acts as a difunctional initiator, generating a radical anion that dimerizes or transfers electrons to create a dianionic species capable of bidirectional propagation [2]. This allows the center 'B' block to be synthesized first, followed by the simultaneous addition of the 'A' blocks at both ends.

| Evidence Dimension | Initiator Functionality and Process Steps |

| Target Compound Data | Sodium biphenylide: Difunctional initiator (bidirectional propagation) |

| Comparator Or Baseline | n-Butyllithium (n-BuLi): Monofunctional initiator (unidirectional propagation) |

| Quantified Difference | Reduces the synthesis of ABA triblock copolymers (e.g., SBS rubber) from 3 sequential monomer addition steps to 2 steps. |

| Conditions | Living anionic polymerization in aprotic solvents at low temperatures. |

Using a difunctional initiator streamlines the industrial synthesis of thermoplastic elastomers by reducing process time, minimizing the risk of termination by impurities, and lowering overall manufacturing costs.

Homogeneous Reductive Cleavage vs. Heterogeneous Alkali Metals

Alkali metal reductions are traditionally performed using sodium dispersions or amalgams, which are heterogeneous and suffer from severe mass-transfer limitations[1]. These biphasic reactions often require a large excess of sodium and result in unpredictable reaction kinetics. Sodium biphenylide, pre-formed in solvents like THF or DME, offers a completely homogeneous alternative[2]. By eliminating the solid-liquid phase boundary, sodium biphenylide enables instantaneous electron transfer, stoichiometric precision, and eliminates the hazardous downstream requirement of quenching unreacted sodium metal.

| Evidence Dimension | Reaction Phase and Mass Transfer |

| Target Compound Data | Sodium biphenylide: Homogeneous solution, instantaneous kinetics, exact stoichiometry |

| Comparator Or Baseline | Sodium metal dispersions: Heterogeneous, diffusion-limited, requires excess reagent |

| Quantified Difference | Transforms a biphasic, diffusion-limited solid-liquid reaction into a diffusion-free homogeneous process, eliminating excess unreacted sodium. |

| Conditions | Reductive cleavage of sulfonates, ethers, or dehalogenation reactions in batch or flow reactors. |

In process chemistry, replacing heterogeneous sodium dispersions with a soluble reagent drastically improves batch-to-batch reproducibility and eliminates the severe safety hazards of quenching unreacted alkali metals.

Chemical Presodiation of Hard Carbon Anodes in Sodium-Ion Batteries

Directly leveraging its highly negative reduction potential (0.12 V vs Na+/Na), sodium biphenylide is the optimal reagent for the chemical presodiation of hard carbon anodes. Unlike sodium naphthalenide, it completely compensates for irreversible sodium loss, achieving 100% Initial Coulombic Efficiency (ICE) and maximizing the energy density of the assembled full cells [1].

Ambient-Temperature PFAS and Total Organic Fluorine (TOF) Quantification

Due to its ability to quantitatively cleave highly stable C-F bonds at room temperature, sodium biphenylide is a critical reagent for analytical laboratories. It is used to chemically defluorinate per- and polyfluoroalkyl substances (PFAS) and polytetrafluoroethylene (PTFE) off-line, enabling accurate Total Organic Fluorine (TOF) determination via GC-MS or ion-selective electrodes without requiring 900 °C combustion equipment [2].

Streamlined Synthesis of ABA Thermoplastic Elastomers

In macromolecular engineering, sodium biphenylide serves as a highly efficient difunctional initiator for living anionic polymerization. By enabling simultaneous bidirectional chain growth from a central block, it reduces the synthesis of ABA triblock copolymers (such as SBS rubber) from three steps to two, minimizing impurity-induced chain termination and improving industrial throughput [3].

Scalable Homogeneous Reductive Cleavage in API Synthesis

For the reductive cleavage of sulfonates, ethers, and unactivated halides in active pharmaceutical ingredient (API) synthesis, sodium biphenylide replaces hazardous heterogeneous sodium dispersions. Its homogeneous nature ensures instantaneous electron transfer, precise stoichiometric control, and eliminates the dangerous process of quenching unreacted bulk sodium [4].

References

- [1] Chemically Presodiated Hard Carbon Anodes with Enhanced Initial Coulombic Efficiencies for High-Energy Sodium Ion Batteries, ACS Appl. Mater. Interfaces 2020, 12, 17, 19539–19546.

- [2] Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid, Chem. Anal. (Warsaw), 2015.

- [3] Anionic Polymerization: Principles and Practice, Academic Press, 1983.

- [4] Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry, Chem Rev. 2021.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard